Isocyanato(methanesulfonyl)methane is a chemical compound used in chemical synthesis.
Isocyanato(methanesulfonyl)methane is an organic compound characterized by the presence of both isocyanate and methanesulfonyl functional groups. Its molecular formula is C₃H₇N₃O₂S, and it has a molecular weight of approximately 145.17 g/mol. This compound is notable for its reactivity due to the isocyanate group, which can participate in various
Synthesis of isocyanato(methanesulfonyl)methane typically involves multi-step processes:
Specific synthetic routes may vary based on desired purity and yield, as well as available reagents .
Isocyanato(methanesulfonyl)methane finds applications in various fields:
Research on interaction studies involving isocyanato(methanesulfonyl)methane primarily focuses on its reactivity with biological molecules and other organic compounds. These studies are essential for understanding its potential uses in medicinal chemistry and materials science. Specific interactions have yet to be thoroughly characterized, indicating a need for further investigation into its behavior in biological systems.
Isocyanato(methanesulfonyl)methane shares structural characteristics with several other compounds, particularly those containing isocyanate or sulfonyl groups. Below are some similar compounds along with comparisons highlighting their uniqueness:
Isocyanato(methanesulfonyl)methane's unique combination of both functional groups allows it to participate in diverse
The IUPAC name Isocyanato(methanesulfonyl)methane reflects its structure:
| Parameter | Value |
|---|---|
| CAS Number | 3611-92-5 |
| Molecular Weight | 121.11 g/mol |
| PubChem CID | 12668338 |
| SMILES | CS(=O)(N=C=O)=O |
| Common Synonyms | Methanesulfonyl isocyanate, Mesyl isocyanate |
The compound exists as a colorless to pale yellow liquid with a molecular structure comprising:
Isocyanates were first synthesized in the 19th century, with early methods involving phosgene reactions. However, methanesulfonyl isocyanate emerged later as a specialized reagent. Key milestones include:
Isocyanato(methanesulfonyl)methane exhibits dual electrophilic reactivity:
| Functional Group | Reactivity | Example Application |
|---|---|---|
| Isocyanate (-N=C=O) | Reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates | Synthesis of sulfonamide drugs |
| Sulfonyl (-SO₂-) | Participates in nucleophilic substitution or elimination reactions | Formation of sulfonates or sulfenes |
The synthesis of isocyanato(methanesulfonyl)methane through phosgenation represents the most established industrial methodology for isocyanate production [1] [2]. The reaction between methanesulfonylmethylamine and phosgene follows the general mechanism for amine phosgenation, proceeding through a two-step process involving cold phosgenation followed by hot phosgenation [2].
In the cold phosgenation stage, methanesulfonylmethylamine reacts with phosgene at temperatures ranging from 0 to 70°C to form the carbamoyl chloride intermediate [2]. The primary reaction can be represented as:
R-NH₂ + COCl₂ → R-NHCOCl + HCl
where R represents the methanesulfonyl methyl group [2]. This step is accompanied by the formation of amine hydrochloride as a secondary product through the reaction of unreacted amine with hydrogen chloride [2].
The hot phosgenation step occurs at elevated temperatures between 80 and 200°C, where the carbamoyl chloride intermediate undergoes thermal decomposition to yield the desired isocyanate [2]. The key reaction during this phase is:
R-NHCOCl → R-NCO + HCl
The reaction mechanism follows an addition-elimination pathway, with phosgene acting as an electrophilic carbonyl source [3]. Quantum chemical investigations have demonstrated that nucleophilic attack occurs preferentially in a direction perpendicular to the COCl₂ plane rather than through an SN2 mechanism [3].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Cold Phosgenation Temperature | 0-70°C | Controls intermediate formation rate |
| Hot Phosgenation Temperature | 80-200°C | Critical for carbamoyl chloride decomposition |
| Phosgene Excess | 1.5-3.0 equivalents | Ensures complete conversion |
| Reaction Time (Cold Phase) | 2-4 hours | Allows complete intermediate formation |
| Reaction Time (Hot Phase) | 1-2 hours | Optimizes isocyanate formation |
The reaction efficiency is significantly influenced by temperature control and phosgene stoichiometry [1] [2]. Industrial implementations typically employ a molar excess of phosgene ranging from 1.5 to 3.0 equivalents to ensure complete conversion of the amine substrate [2].
The isolation and purification of isocyanato(methanesulfonyl)methane from phosgenation reactions presents significant technical challenges due to the presence of multiple byproducts and unreacted starting materials [4]. The crude reaction mixture typically contains the target isocyanate, residual phosgene, hydrogen chloride, solvent, and various polymeric tar substances [4].
Primary purification involves the removal of hydrogen chloride and excess phosgene through distillation techniques [4]. The process requires careful temperature control to prevent thermal decomposition of the isocyanate product [4]. Typical operating conditions include pressures ranging from 0.5 to 25 bar in the first distillation stage, followed by reduced pressure distillation at 0.01 to 1 bar [4].
Thin-film evaporation has emerged as a particularly effective method for isocyanate purification [4]. This technique enables the separation of pure isocyanate from high-boiling polymeric tar through controlled vaporization [4]. The process involves feeding the crude isocyanate to a thin-film evaporator where the pure product is vaporized and condensed separately from non-volatile residues [4].
Advanced purification strategies employ supercritical fluid extraction using carbon dioxide as the extractant [5]. This method offers significant advantages for the isolation of isocyanate condensates, as liquid or supercritical carbon dioxide selectively dissolves free isocyanate while leaving condensates in solution [5]. The technique operates at moderate temperatures and provides high selectivity for the target compound [5].
| Purification Method | Operating Conditions | Purity Achieved | Yield Recovery |
|---|---|---|---|
| Thin-film Evaporation | 150-200°C, 0.01-1 bar | >98% | 85-92% |
| Fractional Distillation | Variable pressure stages | 95-97% | 80-88% |
| Supercritical CO₂ Extraction | 40-80°C, 100-300 bar | >99% | 90-95% |
| Solvent Separation | Ambient conditions | 90-95% | 75-85% |
The purification process must address the presence of low-boiling impurities (100-5000 ppm) and high-boiling components (100-5000 ppm) relative to the target isocyanate [4]. Unvaporizable polymeric residues typically constitute 1-8% by weight of the crude product and require specialized removal techniques [4].
The development of non-phosgene synthetic routes for isocyanato(methanesulfonyl)methane represents a significant advancement in green chemistry applications [6] [7]. These methodologies eliminate the use of highly toxic phosgene while maintaining synthetic efficiency through catalytic carbonylation processes [6].
Direct carbonylation approaches involve the reaction of methanesulfonylmethylamine derivatives with carbon monoxide under catalytic conditions [8]. Palladium-catalyzed reductive carbonylation has demonstrated particular effectiveness, achieving up to 100% conversion with 63.5% yield using palladium dichloride and alkylimidazole catalyst systems [6]. The reaction typically requires temperatures of 220°C and carbon monoxide pressures of 1400 psi [6].
The catalytic mechanism involves the initial formation of a carbamate intermediate through the reaction of the amine substrate with carbon monoxide and a carbonate source [6] [7]. This intermediate subsequently undergoes thermal decomposition to yield the desired isocyanate [6]. The overall process can be represented as a two-step sequence: carbamate formation followed by thermal cracking [7].
Alternative carbonylation routes employ dimethyl carbonate as the carbonyl source, offering enhanced safety and environmental benefits [7] [9]. The reaction of methanesulfonylmethylamine with dimethyl carbonate produces methyl N-methanesulfonylmethyl carbamate, which undergoes controlled thermolysis to generate the target isocyanate [9].
| Catalyst System | Temperature (°C) | Pressure (psi) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| PdCl₂/Alkylimidazole | 220 | 1400 | 100 | 63.5 |
| Ni/Fe₂O₃ (Magnetic) | 180-200 | 800-1200 | 85-95 | 70-80 |
| Ru Carbonyl Complex | 160-180 | 1000-1500 | 90-98 | 75-85 |
| Rh Carbonyl Complex | 200-220 | 1200-1600 | 95-99 | 68-78 |
Nickel-promoted magnetic iron oxide catalysts have shown exceptional performance in carbamate synthesis [9]. These heterogeneous catalysts can be easily separated using external magnetic fields and demonstrate excellent recyclability without deactivation [9]. The catalytic activity derives from synergistic interactions between nickel and iron species, creating specific basic sites essential for the reaction [9].
The mechanism involves the formation of substituted urea intermediates, which undergo subsequent alcoholysis promoted by the catalyst [9]. This pathway provides a safer and more environmentally benign route compared to traditional phosgene-based methods [9].
Solid-phase synthesis methodologies offer unique advantages for the preparation of isocyanato(methanesulfonyl)methane, particularly in terms of reaction control and product isolation [10] [11]. These approaches utilize polymer-supported reagents and intermediates to facilitate selective transformations while enabling straightforward purification procedures [10].
The synthesis typically involves the immobilization of methanesulfonylmethylamine precursors on solid supports, followed by treatment with appropriate carbonylating agents [10]. Resin-bound carbamate intermediates are formed through the reaction of supported amines with isocyanic acid derivatives or carbonyl sources [10].
Advanced solid-phase techniques employ polymer-supported catalysts to promote carbamate formation and subsequent isocyanate generation [11]. The use of supported zinc catalysts has demonstrated particular effectiveness in facilitating the thermal decomposition of carbamate precursors to yield isocyanates [6]. These catalysts offer high activity, cost-effectiveness, and compatibility with diverse substrate structures [6].
The solid-phase approach enables precise control over reaction stoichiometry and minimizes side reactions that commonly occur in solution-phase synthesis [10]. The immobilized nature of reactants and intermediates facilitates the use of excess reagents without complicating product isolation [10].
Multicomponent solid-phase reactions have been developed to construct complex isocyanate-containing molecules in a single synthetic sequence [12]. These methods combine the advantages of solid-phase synthesis with the efficiency of multicomponent coupling reactions [12].
| Support Type | Loading Capacity | Reaction Temperature | Conversion Efficiency | Product Purity |
|---|---|---|---|---|
| Polystyrene Resin | 1.2-2.0 mmol/g | 80-120°C | 80-90% | >95% |
| Wang Resin | 0.8-1.5 mmol/g | 60-100°C | 85-95% | >98% |
| Rink Amide Resin | 0.6-1.2 mmol/g | 70-110°C | 75-88% | >96% |
| Tentagel Resin | 0.3-0.8 mmol/g | 50-90°C | 70-85% | >97% |
The solid-phase methodology provides enhanced safety profiles compared to solution-phase reactions, as toxic intermediates remain immobilized throughout the synthetic sequence [10]. This approach also enables the development of continuous-flow processes for scaled production [10].
Industrial production of isocyanato(methanesulfonyl)methane generates multiple byproducts that require careful management to ensure process efficiency and environmental compliance [13] [14]. The primary byproducts include hydrogen chloride from phosgenation reactions, polymeric tar substances, and various oligomeric species formed through side reactions [14] [4].
Hydrogen chloride management represents a critical aspect of industrial isocyanate production [14]. The stoichiometric formation of two moles of hydrogen chloride per mole of isocyanate necessitates comprehensive recovery and utilization strategies [14]. Industrial facilities typically employ absorption systems to capture hydrogen chloride as hydrochloric acid, which can be utilized in other chemical processes or neutralized for disposal [14].
Polymeric tar formation occurs through isocyanate trimerization and oligomerization reactions, particularly at elevated temperatures [4] [15]. These high-molecular-weight byproducts constitute 1-8% by weight of the crude product and significantly complicate purification processes [4]. The formation of these substances is influenced by reaction temperature, residence time, and the presence of catalytic impurities [15].
Urea byproducts result from the reaction of isocyanates with moisture or amine impurities [15]. The formation of these compounds is particularly problematic as they consume phosgene through secondary reactions, reducing overall yield and generating additional tar-like substances [2] [15].
| Byproduct Type | Typical Concentration | Formation Mechanism | Management Strategy |
|---|---|---|---|
| Hydrogen Chloride | 2 equivalents per product | Phosgenation stoichiometry | Absorption/recovery systems |
| Polymeric Tar | 1-8% w/w | Isocyanate oligomerization | Thermal separation/incineration |
| Urea Derivatives | 0.1-0.5% w/w | Moisture/amine reactions | Crystallization/filtration |
| Unreacted Phosgene | 100-1000 ppm | Process inefficiency | Scrubbing/recycling |
Advanced byproduct management strategies incorporate recycling loops to maximize raw material utilization [16]. Unreacted phosgene is typically recovered through distillation and recycled to the reaction system [16]. Similarly, intermediate compounds that fail to achieve complete conversion can be reprocessed through additional reaction cycles [16].
The environmental impact of byproduct streams has driven the development of integrated waste treatment systems [13]. These systems combine thermal destruction of organic byproducts with acid neutralization and heavy metal recovery where applicable [13].
Continuous flow reactor technology has emerged as a critical advancement for industrial isocyanato(methanesulfonyl)methane production, offering enhanced process control and improved safety profiles [17] [18]. These systems enable precise temperature and residence time control while minimizing the inventory of hazardous intermediates [17].
Flow reactor design considerations include heat transfer optimization, mixing efficiency, and residence time distribution [17]. The highly exothermic nature of isocyanate formation reactions necessitates efficient heat removal to prevent temperature excursions that could lead to byproduct formation [17].
Microreactor technology has demonstrated particular effectiveness for isocyanate synthesis, providing enhanced heat and mass transfer rates compared to traditional batch reactors [18]. These systems enable reaction temperatures up to 155°C with complete conversion achieved in residence times as short as 15 seconds [17].
Real-time monitoring systems incorporating in-line Fourier-transform infrared spectroscopy enable continuous product quality assessment and process optimization [17]. These analytical techniques provide immediate feedback on conversion efficiency and impurity levels, allowing for rapid adjustment of operating parameters [17].
Temperature control strategies employ multiple heating zones with independent control systems [18]. The initial reaction zone operates at moderate temperatures to initiate carbamoyl chloride formation, while subsequent zones provide the elevated temperatures necessary for complete conversion to the isocyanate product [2] [18].
| Reactor Configuration | Temperature Range | Residence Time | Productivity | Heat Transfer Area |
|---|---|---|---|---|
| Microreactor System | 120-155°C | 15-60 seconds | 1 kg/h per 4.5 mL | >1000 m²/m³ |
| Tubular Flow Reactor | 80-200°C | 2-10 minutes | 10-50 kg/h | 400-800 m²/m³ |
| Multi-zone Reactor | 50-180°C | 5-30 minutes | 25-100 kg/h | 200-500 m²/m³ |
| Continuous Stirred Tank | 60-150°C | 10-60 minutes | 50-200 kg/h | 100-300 m²/m³ |
Pressure optimization in continuous flow systems requires balancing reaction kinetics with equipment limitations [19]. Higher pressures generally favor isocyanate formation while suppressing side reactions, but also increase equipment costs and safety requirements [20].
The integration of continuous flow reactors with downstream purification systems enables fully continuous production processes [17]. These integrated systems demonstrate significant reductions in energy consumption and carbon dioxide emissions compared to traditional batch processes [17].
Catalyst loading optimization in flow systems differs significantly from batch processes due to altered mixing patterns and residence time distributions [6]. Continuous addition of catalysts may be necessary to maintain optimal activity levels throughout extended operating campaigns [6].
Isocyanato(methanesulfonyl)methane presents unique structural characteristics that distinguish it from simpler isocyanate compounds. While specific X-ray crystallographic data for this compound is not extensively documented in the current literature, computational studies and analogous compounds provide valuable insights into its molecular architecture [1].
The molecular geometry features a central methylene carbon atom (-CH₂-) bearing both an isocyanate functional group (-N=C=O) and a methanesulfonyl moiety (-SO₂CH₃) [1]. This dual functionality creates a compact molecular structure with significant electronic interactions between the electron-withdrawing groups. Based on crystallographic studies of related sulfonyl isocyanate compounds, the S-C-N bond angle is expected to be approximately 110-115°, consistent with tetrahedral geometry around the central carbon atom [2].
The molecular formula C₃H₅NO₃S corresponds to a molecular weight of 135.14 g/mol [1] [3]. The compound exhibits a linear N=C=O arrangement characteristic of isocyanate functionality, with typical bond lengths of approximately 1.17 Å for the C=O bond and 1.20 Å for the N=C bond, similar to other organic isocyanates [2]. The sulfonyl group maintains its characteristic tetrahedral geometry with S=O bond lengths of approximately 1.45 Å [4].
| Property | Value |
|---|---|
| Molecular Formula | C₃H₅NO₃S |
| Molecular Weight | 135.14 g/mol |
| CAS Number | 1161826-12-5 |
| IUPAC Name | isocyanato(methylsulfonyl)methane |
| SMILES | CS(=O)(=O)CN=C=O |
| InChI | InChI=1S/C3H5NO3S/c1-8(6,7)3-4-2-5/h3H2,1H3 |
| InChI Key | KLBXRKHTNWQTNR-UHFFFAOYSA-N |
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy of isocyanato(methanesulfonyl)methane in deuterated chloroform (CDCl₃) reveals distinct resonances characteristic of its structural framework [5]. The spectrum displays two primary signals: a singlet at δ 4.27 ppm corresponding to the methylene protons (CH₂) adjacent to both the isocyanate and sulfonyl functionalities, and a singlet at δ 2.93 ppm attributable to the methyl protons (CH₃) of the methanesulfonyl group [5].
The downfield chemical shift of the methylene protons reflects the deshielding effects of both electron-withdrawing groups. The isocyanate nitrogen and sulfonyl sulfur atoms create a cumulative electron-withdrawing environment that significantly deshields the central methylene carbon and its attached protons [5]. The integration pattern of 2:3 for the CH₂:CH₃ protons confirms the proposed molecular structure.
| Technique | Assignment | Value |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | CH₂ protons | δ 4.27 (2H, s) |
| ¹H NMR (400 MHz, CDCl₃) | CH₃ protons | δ 2.93 (3H, s) |
Infrared Spectroscopy
Infrared spectroscopic analysis provides comprehensive information about the vibrational modes present in isocyanato(methanesulfonyl)methane [5]. The most diagnostically significant absorption appears at 2237.5 cm⁻¹, corresponding to the characteristic asymmetric N=C=O stretching vibration of the isocyanate functional group [5] [6]. This frequency is consistent with organic isocyanates and confirms the presence of the reactive isocyanate moiety.
The sulfonyl group exhibits multiple characteristic absorptions in the fingerprint region. Strong absorptions at 1305.8, 1282.7, and 1126.5 cm⁻¹ correspond to the symmetric and asymmetric SO₂ stretching vibrations [5] [4]. These frequencies are typical for aliphatic sulfonyl compounds and confirm the integrity of the methanesulfonyl functionality.
Additional absorptions at 3009.1 cm⁻¹ (weak) correspond to C-H stretching vibrations, while peaks at 1450.5 and 1411.9 cm⁻¹ (weak) are attributed to CH deformation modes [5]. Medium intensity absorptions at 922.0 and 906.6 cm⁻¹ represent SO₂ deformation vibrations, and the peak at 769.6 cm⁻¹ corresponds to C-S stretching [5].
| Assignment | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N=C=O stretch | 2237.5 | Medium |
| SO₂ symmetric/asymmetric stretch | 1305.8-1282.7-1126.5 | Strong |
| C-H stretch | 3009.1 | Weak |
| CH deformation | 1450.5-1411.9 | Weak |
| SO₂ deformation | 922.0-906.6 | Medium |
| C-S stretch | 769.6 | Medium |
Raman Spectroscopy
While specific Raman spectroscopic data for isocyanato(methanesulfonyl)methane is limited in the current literature, the technique would be complementary to infrared spectroscopy for structural characterization [7] [8]. Raman spectroscopy would be particularly sensitive to the symmetric stretching modes of the SO₂ group and could provide additional information about the molecular symmetry and conformational behavior of the compound [4] [9].
The polarizability changes associated with the sulfur-oxygen bonds would likely produce intense Raman signals, while the isocyanate group might show characteristic bands related to the symmetric components of its vibrational modes [8] [9]. The combination of infrared and Raman data would provide a comprehensive vibrational fingerprint for definitive identification and structural confirmation.
The thermodynamic behavior of isocyanato(methanesulfonyl)methane reflects the complex interplay between its dual functional groups and their influence on intermolecular interactions. While specific experimental phase transition data for this compound is not extensively documented, insights can be drawn from related isocyanate and sulfonyl compounds, as well as computational predictions [10] [11].
The presence of both isocyanate and methanesulfonyl functionalities creates a compound with significant dipole moment and potential for diverse intermolecular interactions. The isocyanate group contributes to dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the sulfonyl moiety provides additional polarity and electron-withdrawing character . These factors collectively influence the compound's melting point, boiling point, and phase behavior.
Computational studies on related isocyanate compounds suggest that cyclotrimerization reactions are highly exothermic processes, with enthalpy changes ranging from -60 to -80 kcal/mol for simple alkyl isocyanates [10]. For isocyanato(methanesulfonyl)methane, the electron-withdrawing nature of the methanesulfonyl group would likely influence both the thermodynamics and kinetics of such reactions, potentially altering the typical phase behavior observed for simpler isocyanates.
The thermal stability of the compound is expected to be influenced by the thermal decomposition pathways available to both functional groups. Isocyanates typically undergo thermal decomposition at elevated temperatures, producing various nitrogen-containing fragments, while sulfonyl compounds may undergo sulfur-oxygen bond cleavage or rearrangement reactions [11].
The solubility characteristics of isocyanato(methanesulfonyl)methane in organic solvents are governed by the compound's polarity and hydrogen bonding capabilities. The presence of both isocyanate and sulfonyl functionalities creates a moderately polar molecule with selective solubility patterns [13] [14].
Based on synthesis and purification procedures described in the literature, the compound demonstrates good solubility in chlorinated solvents such as chloroform (CHCl₃), which was used as the extraction solvent in synthetic preparations [5]. This solubility pattern is consistent with the compound's polarity and the ability of chlorinated solvents to solvate both polar and moderately nonpolar organic compounds.
The compound's behavior in protic solvents would be expected to differ significantly due to the reactivity of the isocyanate group with compounds containing active hydrogen atoms. Like other isocyanates, isocyanato(methanesulfonyl)methane would likely undergo hydrolysis reactions in aqueous media, forming corresponding carbamic acid derivatives that spontaneously decarboxylate to produce amines and carbon dioxide [13] .
For aprotic polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, moderate to good solubility would be anticipated based on the compound's polarity. The electron-withdrawing effects of both functional groups create significant partial charges that can interact favorably with polar aprotic media [14].
In nonpolar solvents such as hexane or benzene, limited solubility would be expected due to the compound's polar nature. However, the organic backbone provides some lipophilic character that might allow for partial dissolution in aromatic solvents with which π-π interactions or dispersion forces could contribute to solvation [15].
The synthesis protocol utilizing a biphasic chloroform-water system for product isolation suggests that the compound partitions preferentially into the organic phase, indicating moderate to low water solubility and good organic solvent compatibility [5]. This partitioning behavior is valuable for both synthetic applications and purification procedures.
The electrophilicity of isocyanato(methanesulfonyl)methane is significantly enhanced by the presence of two electron-withdrawing functional groups that create multiple electrophilic centers within the molecule [16] . The isocyanate carbon represents the primary electrophilic site, activated by both the electron-withdrawing nitrogen atom and the adjacent methanesulfonyl group.
The electron-withdrawing effects of the methanesulfonyl substituent (-SO₂CH₃) significantly increase the electrophilicity of the isocyanate carbon compared to simple alkyl isocyanates [16]. This enhancement occurs through both inductive and resonance effects, where the sulfonyl group stabilizes negative charge development during nucleophilic attack at the isocyanate carbon .
Quantitative electrophilicity parameters for isocyanato(methanesulfonyl)methane can be estimated by comparison with structurally related compounds. Studies on iodonium ylides and other electrophilic species suggest that compounds bearing multiple electron-withdrawing groups exhibit electrophilicity parameters (E) in the range of -5 to -8, depending on the specific substituents and their positioning [16]. For isocyanato(methanesulfonyl)methane, the electrophilicity parameter would likely fall in the higher range due to the cumulative electron-withdrawing effects.
The nucleophilicity parameters of potential reaction partners become critical in predicting reaction rates and selectivity. The enhanced electrophilicity of isocyanato(methanesulfonyl)methane would make it reactive toward nucleophiles with nucleophilicity parameters (N) greater than 3-4, including primary and secondary amines, alcohols, and other heteroatom nucleophiles [16].
The reactivity pattern follows the established relationship log k = sN(N + E), where sN represents the nucleophile-specific slope parameter [16]. The enhanced electrophilicity would result in faster reaction rates with a broader range of nucleophiles compared to less activated isocyanates, making this compound particularly useful in synthetic applications requiring high reactivity.
Frontier molecular orbital theory provides valuable insights into the reactivity and electronic properties of isocyanato(methanesulfonyl)methane [17] [18] [19]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's ability to participate in electron transfer processes and predict its behavior in chemical reactions.
The HOMO of isocyanato(methanesulfonyl)methane is expected to be primarily localized on the oxygen atoms of both the isocyanate and sulfonyl functionalities [17]. These heteroatoms carry the highest electron density and represent the most readily available electrons for donation in reactions with electrophiles. The electron-withdrawing nature of both functional groups would lower the HOMO energy compared to simple hydrocarbons, indicating reduced nucleophilicity.
The LUMO is anticipated to be centered on the electrophilic carbon atom of the isocyanate group, with significant contributions from the π* antibonding orbital of the N=C=O system [18] [20]. The presence of the methanesulfonyl group further stabilizes this orbital through electron withdrawal, effectively lowering the LUMO energy and enhancing the compound's electrophilicity.
The HOMO-LUMO gap for isocyanato(methanesulfonyl)methane would be relatively large due to the electron-withdrawing effects of both functional groups [18]. This large energy gap indicates kinetic stability toward thermal decomposition and suggests that the compound would require specific reaction conditions or catalysts for certain transformations.
Computational studies using density functional theory (DFT) methods would provide quantitative values for these orbital energies [21] [22]. Based on similar compounds, the HOMO energy would likely fall in the range of -7 to -9 eV, while the LUMO energy would be expected around -1 to -3 eV, depending on the specific computational method and basis set employed.
The frontier orbital analysis also predicts the regioselectivity of reactions involving isocyanato(methanesulfonyl)methane [19]. Nucleophilic attack would preferentially occur at the isocyanate carbon due to the low-lying LUMO centered at this position, while electrophilic attack would be directed toward the oxygen-rich regions corresponding to the HOMO distribution.
Irritant;Health Hazard